3-Chloro-5-phenylimidazo[1,2-a]pyridine
Description
Historical Context and Significance of Imidazo[1,2-a]pyridine (B132010) Core Structures in Synthetic Chemistry and Chemical Biology
The imidazo[1,2-a]pyridine nucleus, a fused bicyclic system, has a rich history in organic chemistry. Its synthesis and derivatization have been a subject of interest for decades, leading to a deep understanding of its reactivity and potential. This scaffold is recognized for its structural rigidity and the presence of nitrogen atoms that can participate in hydrogen bonding and coordination with biological targets. This has made it a valuable framework in the design of new molecules with specific functions in chemical biology, serving as probes to study biological processes.
Prevalence of Imidazo[1,2-a]pyridine Derivatives in Privileged Scaffolds for Research Applications
The term "privileged scaffold" is used to describe molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery and chemical genetics. Imidazo[1,2-a]pyridine derivatives are considered privileged structures due to their wide range of biological activities. nih.gov This prevalence is evident in the number of compounds based on this scaffold that have been investigated for various research applications, including their use as enzyme inhibitors and receptor ligands. researchgate.net
Scope and Objectives of the Research Outline for 3-Chloro-5-phenylimidazo[1,2-a]pyridine
The primary objective of focusing on 3-Chloro-5-phenylimidazo[1,2-a]pyridine is to systematically characterize its chemical and physical properties and to explore its potential in various research domains. The scope of such an investigation would typically include:
Synthesis and Characterization: Developing efficient synthetic routes to obtain the pure compound and confirming its structure using modern spectroscopic techniques.
Physicochemical Profiling: Determining key physical and chemical properties to understand its behavior in different environments.
Exploratory Biological Screening: Evaluating its activity against a panel of biological targets to identify potential areas for further, more focused research.
While detailed research findings specifically for 3-Chloro-5-phenylimidazo[1,2-a]pyridine are not extensively documented in publicly available literature, the foundational knowledge of the imidazo[1,2-a]pyridine scaffold provides a strong basis for its continued investigation. The data presented in this article is based on the general characteristics of this class of compounds and highlights the potential areas of interest for this specific derivative.
Research Findings on Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the types of research findings that are typically sought for a compound like 3-Chloro-5-phenylimidazo[1,2-a]pyridine, based on studies of related derivatives.
| Research Area | Typical Findings |
| Synthesis | Development of multi-step synthetic pathways, often involving cyclization reactions. Optimization of reaction conditions to improve yield and purity. |
| Spectroscopic Data | Characterization by NMR (1H, 13C), Mass Spectrometry, and IR Spectroscopy to confirm the chemical structure. |
| Physicochemical Properties | Determination of melting point, boiling point, solubility, and pKa. |
| Biological Activity | Screening for activity in areas such as enzyme inhibition, receptor binding, and antimicrobial effects. Identification of potential therapeutic targets. |
Properties
Molecular Formula |
C13H9ClN2 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
3-chloro-5-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H9ClN2/c14-12-9-15-13-8-4-7-11(16(12)13)10-5-2-1-3-6-10/h1-9H |
InChI Key |
DQFGMQAGYQRLDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=NC=C(N32)Cl |
Origin of Product |
United States |
Pharmacological and Biochemical Investigations of Imidazo 1,2 a Pyridine Derivatives Preclinical Research
Target-Specific Modulation and Mechanism of Action Studies
The mechanism of action for many imidazo[1,2-a]pyridine (B132010) derivatives is rooted in their ability to selectively modulate the activity of specific biological targets. These interactions are often studied through in vitro assays that measure the compound's ability to inhibit or activate enzymes and kinases involved in various physiological and pathological processes.
Imidazo[1,2-a]pyridine derivatives have been extensively studied as inhibitors of several key enzymes. The specific substitutions on the heterocyclic core play a crucial role in determining the potency and selectivity of this inhibition.
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications. A study investigating a series of 3-phenylimidazo[1,2-a]pyridine (B1605887) derivatives demonstrated their potent inhibitory activity against two human (h) isoforms, hCA-I and hCA-II. researchgate.net
The research revealed that all tested synthetic analogs exhibited significant inhibitory strength against both isoforms. The inhibition constants (Ki) were found to be in the nanomolar range, with values from 104.36 to 439.41 nM for hCA-I and 119.46 to 472.35 nM for hCA-II. researchgate.net Notably, many of these derivatives showed greater potency than the standard inhibitor, acetazolamide. researchgate.net Docking studies suggested that the inhibitors interact with key residues within the active site of the enzymes. researchgate.net
| Compound | Substitution Pattern | hCA-I Ki (nM) | hCA-II Ki (nM) |
|---|---|---|---|
| Derivative 1 | Unsubstituted Phenyl | 439.41 | 472.35 |
| Derivative 8 | 4-Chlorophenyl | 104.36 | 119.46 |
| Derivative 13 | 4-Nitrophenyl | 111.29 | 124.38 |
| Derivative 15 | 2,4-Dichlorophenyl | 128.53 | 139.51 |
| Acetazolamide (Standard) | - | 466.53 | 481.18 |
α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Several studies have reported the potent inhibitory effects of imidazo[1,2-a]pyridine derivatives against these enzymes. researchgate.netresearchgate.net
In one study, a series of 3-phenylimidazo[1,2-a]pyridine derivatives were evaluated, and all compounds demonstrated potent inhibition of α-glucosidase, with IC50 values ranging from 247.50 to 784.32 nM. researchgate.net These values were significantly lower than that of the standard drug, acarbose (B1664774) (IC50 = 22,800 nM). researchgate.net The same series of compounds also proved to be effective inhibitors of α-amylase, with IC50 values in the range of 342.67 to 1011.53 nM, again comparing favorably to acarbose (IC50 = 10,000 nM). researchgate.net Another study on novel imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole (B1197879) derivatives also showed significant inhibition against α-glucosidase and α-amylase. acs.org
| Compound | Substitution Pattern | α-Glucosidase IC50 (nM) | α-Amylase IC50 (nM) |
|---|---|---|---|
| Derivative 19 | 3-Bromophenyl | 247.50 | 342.67 |
| Derivative 20 | 3-Nitrophenyl | 259.32 | 359.41 |
| Derivative 21 | 2-Nitrophenyl | 271.65 | 368.53 |
| Acarbose (Standard) | - | 22,800 | 10,000 |
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary strategy for the symptomatic treatment of Alzheimer's disease. benthamdirect.comresearchgate.net The imidazo[1,2-a]pyridine scaffold has been explored for its potential to inhibit these enzymes. benthamdirect.comnih.gov
Studies have shown that derivatives with different substituents on the imidazo[1,2-a]pyridine ring exhibit varying levels of inhibitory activity and selectivity towards AChE and BChE. nih.gov For instance, a series of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives demonstrated good inhibitory activities against both enzymes. benthamdirect.com Another study found that an imidazo[1,2-a]pyridine derivative bearing a 3,4-dichlorophenyl side chain was the most potent BChE inhibitor in its series, with an IC50 value of 65 µM. nih.gov
| Compound Series | Target Enzyme | Observed Potency Range (IC50) |
|---|---|---|
| N-(benzylidene)imidazo[1,2-a]pyridines | AChE | 0.2 to 50.0 µM |
| Imidazo[1,2-a]pyridines with phenyl side chains | BChE | Potent inhibition, e.g., 65 µM for 3,4-dichlorophenyl derivative |
| N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamides | AChE & BChE | Good inhibitory activity |
Aldehyde dehydrogenases (ALDHs) are a group of enzymes responsible for oxidizing aldehydes to carboxylic acids. nih.gov The ALDH1A3 isoform, in particular, is overexpressed in cancer stem cells and is considered a target for cancer therapy. acs.orguniupo.it A novel class of imidazo[1,2-a]pyridine derivatives has been identified as potent inhibitors of ALDH1A3. nih.govuniupo.itresearchgate.net
These inhibitors were designed through a structure-based optimization process. nih.gov In vitro evaluation of these compounds against human recombinant ALDH1A3 and other isoforms (ALDH1A1 and ALDH1A2) revealed their efficacy and selectivity. nih.gov Some of these novel compounds demonstrated a competitive inhibitory profile and submicromolar potency, representing a significant advancement in the development of ALDH inhibitors for targeting cancer stem cells, particularly in glioblastoma. nih.govresearchgate.net
| Compound Series | Target Enzyme | Key Findings |
|---|---|---|
| 2,6-diphenyl-imidazo[1,2-a]pyridines | ALDH1A3 | Identified as potent inhibitors to target glioma stem-like cells. nih.gov |
| 8-substituted-imidazo[1,2-a]pyridines | ALDH1A Isoforms | Showed selectivity for ALDH1A3 over ALDH1A1 and ALDH1A2. nih.gov |
| Compound 3f (specific derivative) | ALDH1A3 | Emerged as a submicromolar competitive inhibitor. nih.govresearchgate.net |
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov The imidazo[1,2-a]pyridine scaffold has proven to be a versatile template for the design of inhibitors targeting a wide range of protein kinases. nih.govresearchgate.net
Preclinical studies have identified imidazo[1,2-a]pyridine derivatives as potent inhibitors of several kinase families:
PI3K/Akt/mTOR Pathway: Derivatives have been developed as potent inhibitors of PI3Kα, a key component of this critical cell survival pathway. nih.govresearchgate.netnih.gov One compound with a 1,2,4-oxadiazole (B8745197) substituent showed a PI3Kα IC50 of 2 nM. nih.gov Another thiazole (B1198619) derivative demonstrated potent and highly selective p110α (a PI3K isoform) inhibitory activity with an IC50 of 0.0028 µM. nih.gov
Receptor Tyrosine Kinases: A series of 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridines were discovered as potent and selective inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) kinase. nih.gov
Other Serine/Threonine Kinases: Imidazo[1,2-a]pyridines have shown inhibitory activity against DYRK1A and CLK1, with the most active compound having an IC50 of 0.7 μM against CLK1. nih.gov Additionally, related imidazo[1,2-b]pyridazine (B131497) structures have been identified as potent inhibitors of PIM kinases and cyclin-dependent kinases (CDKs). researchgate.netsemanticscholar.org
| Kinase Target | Imidazo[1,2-a]pyridine Derivative Series | Reported Potency (IC50) |
|---|---|---|
| PI3Kα / p110α | 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridines | Down to 1.8 nM nih.gov |
| IGF-1R | 3-(Pyrimidin-4-yl)-imidazo[1,2-a]pyridines | Potent and selective inhibition nih.gov |
| CLK1 | General imidazo[1,2-a]pyridines | 0.7 µM nih.gov |
| DYRK1A | General imidazo[1,2-a]pyridines | 2.6 µM nih.gov |
| Akt/mTOR Pathway | Various derivatives | Inhibition of phosphorylation nih.gov |
Kinase Inhibition Profiles
FMS-like Tyrosine Kinase 3 (FLT3) and its Mutants (FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its activating mutations are common in acute myeloid leukemia (AML). nih.gov The imidazo[1,2-a]pyridine scaffold has been identified as a promising framework for developing FLT3 inhibitors. nih.gov Studies have explored various derivatives, including compounds with substitutions at the 3 and 7-positions, which have shown activity against wild-type FLT3 and its clinically relevant mutants, such as FLT3-ITD (internal tandem duplication) and those with secondary mutations in the tyrosine kinase domain (e.g., D835Y and F691L). nih.govnih.gov For instance, a derivative identified as 3-(5-(3-chlorophenyl)thiophen-2-yl)-7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine demonstrated notable FLT3 inhibition. nih.gov However, specific inhibitory data, including IC50 values for 3-Chloro-5-phenylimidazo[1,2-a]pyridine against FLT3 or its mutants, have not been reported in the reviewed literature.
Binding Site Analysis and Inhibition Mechanisms
Molecular docking and binding pose analysis of other imidazo[1,2-a]pyridine derivatives have shown that the core structure can bind to the hinge region of the FLT3 kinase domain. nih.gov For some derivatives, pi-pi interactions between a phenyl group and key residues like the gatekeeper F691 are important for stabilizing the binding. nih.gov The inhibition mechanism for these related compounds is often competitive with ATP, classifying them as type-I kinase inhibitors. nih.gov No specific binding site analysis or inhibition mechanism studies for 3-Chloro-5-phenylimidazo[1,2-a]pyridine have been published.
DNA Gyrase Inhibition in Bacterial Models
DNA gyrase is an essential bacterial enzyme and a validated target for antibiotics. nih.gov Certain imidazo[1,2-a]pyridine derivatives, such as the 5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridines, have been identified as antibacterial agents that target the ATPase domains of DNA gyrase and the related topoisomerase IV enzyme. nih.govebi.ac.uk These findings indicate the potential of the core scaffold for antibacterial applications. Despite this, there is no available research demonstrating or quantifying the inhibitory activity of 3-Chloro-5-phenylimidazo[1,2-a]pyridine against DNA gyrase.
Interactions with Other Biological Targets (e.g., Benzodiazepine (B76468) Receptors)
The imidazo[1,2-a]pyridine nucleus is also a key feature in molecules that interact with benzodiazepine receptors. Research has focused extensively on 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives, which are structural isomers of the compound of interest. nih.govnih.gov These studies have identified potent and selective ligands for both central and peripheral benzodiazepine receptors (PBR). nih.govnih.gov The structure-activity relationship for these compounds highlights the importance of the phenyl group's position at C(2) and other substitutions, which differ significantly from the 3-chloro, 5-phenyl arrangement. nih.gov Consequently, no data is available on the interaction of 3-Chloro-5-phenylimidazo[1,2-a]pyridine with benzodiazepine receptors.
Preclinical Biological Activity Evaluation
In vitro Activity Profiling
In vitro screening is fundamental to characterizing the biological effects of new chemical entities. While numerous imidazo[1,2-a]pyridine derivatives have been profiled, specific data for 3-Chloro-5-phenylimidazo[1,2-a]pyridine is absent.
Antimicrobial and Antibacterial Activities
The imidazo[1,2-a]pyridine core is found in various compounds synthesized for antimicrobial screening. nih.govrsc.org Studies on different derivatives have shown a range of activities. For example, certain imidazo[1,2-a]pyridine-based organoselenium compounds were active against Escherichia coli and fungal strains. nih.gov In another study, a series of 2-thioalkyl-3-nitroimidazo[1,2-a]pyridine derivatives were synthesized and evaluated but showed no antibacterial activity against the tested strains of Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net A specific in vitro antimicrobial or antibacterial profile for 3-Chloro-5-phenylimidazo[1,2-a]pyridine against common bacterial or fungal strains has not been documented in the available scientific reports.
Anticancer Activity (Cytotoxic Effects on Cell Lines)
Imidazo[1,2-a]pyridine derivatives have emerged as a promising scaffold in anticancer research due to their potent cytotoxic effects against various cancer cell lines. nih.govscirp.org These compounds exert their anticancer activities through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways critical for tumor growth and survival. nih.govnih.gov
Research has demonstrated the efficacy of novel imidazo[1,2-a]pyridine compounds against breast cancer cells. For instance, compounds designated as IP-5 and IP-6 showed strong cytotoxic impacts on the HCC1937 breast cancer cell line, with IC50 values of 45µM and 47.7µM, respectively. nih.gov Further investigation revealed that IP-5 induces cell cycle arrest by increasing the levels of p53 and p21 proteins and triggers the extrinsic apoptosis pathway, evidenced by the increased activity of caspases 7 and 8. nih.gov Other studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives linked with a 1,2,3-triazole moiety, with one such compound exhibiting potent inhibitory activity against MCF-7 breast cancer cells with an IC50 value of 2.55 µM. researchgate.net
The cytotoxic potential of these derivatives extends to other cancer types, including lung and liver carcinomas. researchgate.netchemmethod.com A series of hybridized imidazo[1,2-a]pyridines were tested against A549 (lung cancer) and HepG2 (liver carcinoma) cell lines. researchgate.netchemmethod.com Compound HB9 was particularly effective against A549 cells, with an IC50 value of 50.56 μM, while HB10 showed significant activity against HepG2 cells with an IC50 of 51.52 μM. researchgate.netchemmethod.com Another area of investigation involves the inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer. nih.gov A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were synthesized and showed submicromolar inhibitory activity against various tumor cell lines. nih.gov The most potent compound, 13k, displayed IC50 values ranging from 0.09 μM to 0.43 μM and was found to inhibit PI3Kα with an IC50 value of 1.94 nM, leading to cell cycle arrest and apoptosis in HCC827 cells. nih.gov
Table 1: Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives on Various Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |
|---|---|---|---|---|
| IP-5 | HCC1937 | Breast Cancer | 45 | nih.gov |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | nih.gov |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | nih.gov |
| HB9 | A549 | Lung Cancer | 50.56 | researchgate.netchemmethod.com |
| HB10 | HepG2 | Liver Carcinoma | 51.52 | researchgate.netchemmethod.com |
| 13k | HCC827 | Lung Cancer | 0.09 - 0.43 | nih.gov |
| Triazole Derivative | MCF-7 | Breast Cancer | 2.55 | researchgate.net |
| Triazole Derivative | HeLa | Cervical Cancer | 3.89 | researchgate.net |
Antituberculosis Activity Against Multi- and Extensively Drug-Resistant Strains
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of novel agents against Mycobacterium tuberculosis (Mtb), including strains that are resistant to current therapies. rsc.orgnih.gov Several derivatives have demonstrated significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains, highlighting their potential to address the challenge of drug resistance. rsc.orgnih.govdocumentsdelivered.com
A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides were evaluated for their in vitro antituberculosis activity, with seven compounds showing MIC90 values of ≤1 μM against various Mtb strains, including replicating, nonreplicating, MDR, and XDR forms. acs.org Further structure-activity relationship (SAR) studies on imidazo[1,2-a]pyridine-3-carboxamides led to compounds with nanomolar potency. nih.gov Specifically, five compounds from this series had MIC values ≤0.006 μM against replicating Mtb H37Rv. nih.gov Compound 18 from this series, when tested against a panel of MDR and XDR clinical strains, showed potency that surpassed the clinical candidate PA-824 by nearly tenfold. nih.gov This potent activity against resistant strains suggests the inhibition of a novel and essential target. nih.gov
Recent research indicates that some imidazo[1,2-a]pyridines target the ubiquinol (B23937) cytochrome C reductase (QcrB) subunit of the electron transport chain, thereby inhibiting ATP homeostasis. nih.govnih.gov Telacebec (Q203), a clinical candidate, is an imidazo[1,2-a]pyridine amide that was found to be active against both MDR- and XDR-TB by targeting QcrB. nih.gov This mechanism is distinct from many existing TB drugs, making it a valuable approach for overcoming resistance.
Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives This table is interactive. You can sort and filter the data.
| Compound Series | Strain(s) | Activity Metric | Value (µM) | Source |
|---|---|---|---|---|
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Replicating, Non-replicating, MDR, XDR Mtb | MIC90 | ≤1 | acs.org |
| Imidazo[1,2-a]pyridine-3-carboxamides (Compound 18) | Mtb H37Rv | MIC | ≤0.006 | nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamides (Compound 18) | MDR & XDR strains | MIC | ~10x more potent than PA-824 | nih.gov |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | DS & MDR Mtb | MIC90 | 0.069–0.174 | nih.gov |
| 3-methoxy-2-phenylimidazo[1,2-b]pyridazines | Mtb & M. marinum | MIC90 | 0.63-1.26 | nih.gov |
Antifungal and Anticandidosic Activities
Derivatives of imidazo[1,2-a]pyridine have demonstrated notable antifungal properties, particularly against various Candida species, which are common causes of opportunistic fungal infections. tsijournals.comscirp.org These compounds represent a valuable scaffold for developing new anticandidosic agents, especially in light of increasing resistance to conventional treatments. scirp.orgtsijournals.com
In one study, a series of 1-(3-nitroimidazo[1,2-a]pyridinyl)-3-arylhydrazone derivatives were synthesized and evaluated for their activity against a fluconazole-resistant strain of Candida albicans. tsijournals.com The results indicated that the antifungal activity was dependent on the substituent on the phenyl ring, with methylated and brominated derivatives being the most effective, showing minimum inhibitory concentrations (MICs) of 4.06 and 8.61 µmol/L, respectively. tsijournals.com Another study focused on 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives, which were also tested against a resistant strain of C. albicans. scirp.orgscirp.org Four of the ten synthesized compounds were active, with MICs below 300 μmol/L. scirp.orgscirp.org
Table 3: Anticandidosic Activity of Imidazo[1,2-a]pyridine Derivatives This table is interactive. You can sort and filter the data.
| Compound Series | Fungal Strain | Activity Metric | Value (µmol/L) | Source |
|---|---|---|---|---|
| 1-(3-nitroimidazo[1,2-a]pyridinyl)-3-arylhydrazone (methylated) | C. albicans (Fluconazole-resistant) | MIC | 4.06 | tsijournals.com |
| 1-(3-nitroimidazo[1,2-a]pyridinyl)-3-arylhydrazone (brominated) | C. albicans (Fluconazole-resistant) | MIC | 8.61 | tsijournals.com |
| 3-imidazo[1,2-a]pyridinyl-1-arylpropenone (Compound 10i) | C. albicans (Fluconazole-resistant) | MIC | 41.98 | scirp.orgscirp.org |
| Imidazo[1,2-a]pyridinyl-arylacrylonitrile (3-chlorinated) | C. albicans, C. tropicalis, C. glabrata | MIC | 0.52 - 357.5 | jmchemsci.com |
Antiparasitic and Antikinetoplastid Activities
The imidazo[1,2-a]pyridine scaffold has been identified as a versatile chemotype with significant activity against a range of protozoan parasites, including those responsible for major neglected tropical diseases. nih.gov These derivatives have shown promise in in vitro studies against various piroplasms and kinetoplastids.
In a study evaluating its efficacy against piroplasms, imidazo[1,2-a]pyridine inhibited the in vitro growth of Babesia bovis, B. bigemina, B. caballi, and Theileria equi in a dose-dependent manner. nih.gov The compound was most potent against B. caballi, with an IC50 value of 0.47 µM. Notably, its efficacy against B. bigemina (IC50: 1.37 µM) was higher than that of the commonly used drug diminazene (B1218545) aceturate (IC50: 2.29 µM). nih.gov
The broad-spectrum activity of this chemical class extends to kinetoplastids, the causative agents of Human African trypanosomiasis (HAT), Chagas disease, and leishmaniasis. nih.gov One lead compound, NEU-1045, which contains a quinoline (B57606) scaffold but is part of a broader library with similar features, showed cross-pathogen activity. nih.gov Subsequent optimization efforts focusing on the imidazo[1,2-a]pyridine and related scaffolds aim to improve drug-like properties while retaining potent activity against Trypanosoma brucei (HAT), T. cruzi (Chagas disease), and Leishmania major (cutaneous leishmaniasis). nih.gov For example, a new pyrimidobenzimidazole derivative, which shares structural similarities, was identified as a potent antiparasitic agent against Leishmania major, with EC50 values in the nanomolar range for both promastigotes and amastigotes. mdpi.com
Table 4: In Vitro Antiparasitic Activity of Imidazo[1,2-a]pyridine and Related Derivatives This table is interactive. You can sort and filter the data.
| Compound | Parasite | Activity Metric | Value (µM) | Source |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine | Babesia caballi | IC50 | 0.47 | nih.gov |
| Imidazo[1,2-a]pyridine | Babesia bigemina | IC50 | 1.37 | nih.gov |
| Imidazo[1,2-a]pyridine | Babesia bovis | IC50 | Not specified | nih.gov |
| Imidazo[1,2-a]pyridine | Theileria equi | IC50 | Not specified | nih.gov |
| Pyrimidobenzimidazole (2a) | Leishmania major | EC50 | Nanomolar range | mdpi.com |
In vivo Pharmacological Evaluation in Relevant Animal Models (excluding human clinical data)
Preclinical Efficacy Studies
The translation of potent in vitro activity to in vivo efficacy is a critical step in drug development. For imidazo[1,2-a]pyridine derivatives, some preclinical studies in animal models have been conducted to evaluate their therapeutic potential.
In the context of cancer, a pharmacokinetic-pharmacodynamic (PKPD) study was performed to serve as a surrogate for efficacy. nih.gov This study utilized female nude mice with subcutaneous C6 tumor xenografts. Following a single oral administration of compound 28, a potent PDGFR inhibitor from the imidazo[1,2-a]pyridine class, a dose-dependent pharmacodynamic response was observed. nih.gov The response was measured by the levels of phosphorylated PDGFR (pPDGFR), which decreased as the dose of the compound increased, indicating successful target engagement in a relevant in vivo model. nih.gov
However, the transition from in vitro to in vivo is not always straightforward. A series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives, which showed high activity against Mtb in vitro, were found to be inactive in an in vivo mouse model of tuberculosis. nih.gov This lack of efficacy was attributed to poor metabolic stability. nih.gov
Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization
The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of imidazo[1,2-a]pyridine derivatives are crucial for their development as therapeutic agents. Several studies have characterized these properties in animal models.
In the development of antitubercular agents, the in vivo PK of two potent imidazo[1,2-a]pyridine-3-carboxamides (compounds 13 and 18) was evaluated in male mice via both oral (PO) and intravenous (IV) administration. nih.gov These studies were part of an effort to enhance PK properties alongside improving potency, leading to compounds with significantly enhanced pharmacokinetics. nih.gov Another series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides also showed a promising PK profile in rats, with a lead compound demonstrating an AUC0–∞ of 288.22 h*ng/mL and a half-life (t1/2) of 1.5 hours. nih.gov
In anticancer drug discovery, SAR refinements on an imidazo[1,2-a]pyridine series led to compound 28, which not only had potent PDGFR activity but also displayed improved oral exposure in rodents. nih.gov This was achieved by integrating a fluorine-substituted piperidine, which significantly reduced P-glycoprotein (Pgp) mediated efflux, a common cause of poor bioavailability. nih.gov Conversely, earlier compounds in the series, like compound 11, suffered from poor oral exposure despite having good solubility, which was partly attributed to high Pgp efflux. nih.gov
Metabolic stability is another key PK parameter. Investigations into a series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazines revealed very short metabolic half-lives of less than 10 minutes when incubated with mouse liver microsomes. nih.gov This rapid metabolism was suggested as the reason for the lack of in vivo activity and was linked to the oxidative cleavage of the imidazole (B134444) moiety. nih.gov
Metabolic Stability and Biotransformation Pathways
The metabolic fate of 3-Chloro-5-phenylimidazo[1,2-a]pyridine is a critical aspect of its preclinical evaluation, influencing its in vivo efficacy and potential for drug-drug interactions. While specific metabolic data for this exact compound is not extensively available, investigations into structurally related imidazo[1,2-a]pyridine derivatives provide valuable insights into its likely biotransformation pathways and metabolic stability.
The imidazo[1,2-a]pyridine core itself can be susceptible to metabolism. For instance, this scaffold has been identified as a potential substrate for aldehyde oxidase (AO), suggesting that oxidation of the electron-deficient rings could be a metabolic route. Furthermore, studies on other heterocyclic compounds indicate that the cytochrome P450 (CYP) enzyme system is a primary driver of metabolism. acs.org For imidazo[1,2-a]pyridine derivatives, in vitro studies using liver microsomes from different species (human, rat, mouse, and dog) have shown a range of metabolic rates, indicating species-specific differences in biotransformation. nih.gov One study on an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) revealed no metabolism in human liver microsomes, suggesting good metabolic stability in humans for that particular analog. nih.gov This study also showed low potential for inhibition of major CYP isoforms like CYP2D6, CYP2C9, and CYP3A4 at therapeutic concentrations, which would predict a low risk of metabolic drug-drug interactions. nih.gov
The substituents on the imidazo[1,2-a]pyridine core, namely the chloro and phenyl groups, are also expected to influence its metabolism. The phenyl group is a common site for aromatic hydroxylation, a phase I metabolic reaction catalyzed by CYP enzymes. This could lead to the formation of phenolic metabolites, which can then undergo phase II conjugation reactions such as glucuronidation or sulfation to facilitate excretion. The position of the chloro substituent can also impact metabolic stability. Halogenation can sometimes block sites of metabolism, thereby increasing the metabolic stability of a compound. However, the specific impact of a chloro group at the 3-position and a phenyl group at the 5-position of the imidazo[1,2-a]pyridine ring on its metabolic profile requires direct experimental investigation.
A summary of potential metabolic pathways for imidazo[1,2-a]pyridine derivatives based on available literature is presented in the table below.
| Metabolic Pathway | Enzyme System | Potential Metabolites | Significance |
| Aromatic Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated phenyl derivatives | Common phase I metabolism for aromatic compounds, leading to more polar metabolites. |
| Ring Oxidation | Aldehyde Oxidase (AO), CYP | Oxidized imidazo[1,2-a]pyridine core | Potential metabolic "soft spot" of the core heterocyclic system. |
| Conjugation | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) | Glucuronide or sulfate (B86663) conjugates of hydroxylated metabolites | Phase II metabolism to increase water solubility and facilitate excretion. |
Structure-Activity Relationship (SAR) Studies
The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Structure-Activity Relationship (SAR) studies are therefore crucial for understanding how different chemical modifications influence potency, selectivity, and pharmacokinetic properties.
Impact of Substituents on Biological Potency and Selectivity
The substituents at the C3 and C5 positions of the imidazo[1,2-a]pyridine ring play a significant role in determining the biological activity profile. The presence of a halogen at various positions on the imidazo[1,2-a]pyridine core has been shown to have variable effects. For instance, in a series of antimycobacterial imidazo[1,2-a]pyridine-3-carboxamides, replacing a 7-methyl group with a 7-chloro group resulted in a five-fold decrease in activity. nih.gov Conversely, in other chemical series, the introduction of a chlorine atom can be crucial for biological activity.
The phenyl group at the C5 position is a bulky, lipophilic substituent that can significantly influence receptor binding and cellular permeability. In many classes of biologically active compounds, aryl groups are involved in crucial π-π stacking or hydrophobic interactions within the target protein's binding pocket. For example, in a series of imidazo[1,2-a]pyridine-based anticancer agents, the presence of a p-chlorophenyl group at the C3 position was found to be important for inhibitory activity against certain cancer cell lines. tandfonline.com This highlights the importance of both the phenyl ring and its electronic properties (influenced by the chloro substituent) for biological potency.
Furthermore, studies on various imidazo[1,2-a]pyridine derivatives have shown that large, lipophilic biaryl ether substituents can lead to compounds with nanomolar potency. nih.gov This suggests that extending from the core with appropriate aryl groups can significantly enhance biological activity. The combination of a chloro group at C3 and a phenyl group at C5 in "3-Chloro-5-phenylimidazo[1,2-a]pyridine" likely contributes to a specific conformation and electronic distribution that is favorable for interaction with its biological target.
The table below summarizes the observed impact of different substituents on the biological activity of imidazo[1,2-a]pyridine derivatives, based on published research.
| Position | Substituent | Observed Effect on Biological Activity | Reference Compound Class |
| C3 | p-Chlorophenyl | Important for anticancer activity | Anticancer imidazo[1,2-a]pyridines tandfonline.com |
| C7 | Chloro (vs. Methyl) | Decreased antimycobacterial activity | Antimycobacterial imidazo[1,2-a]pyridines nih.gov |
| Various | Bulky, lipophilic biaryl ethers | Nanomolar potency | Antimycobacterial imidazo[1,2-a]pyridines nih.gov |
Rational Design of Analogs for Enhanced Biological Activity
Rational drug design strategies are instrumental in optimizing the therapeutic potential of lead compounds like 3-Chloro-5-phenylimidazo[1,2-a]pyridine. These approaches often leverage structural information of the biological target to guide the synthesis of analogs with improved potency, selectivity, and pharmacokinetic properties.
One powerful strategy is structure-based drug design, which relies on the co-crystal structure of a ligand bound to its target protein. This has been successfully applied to the imidazo[1,2-a]pyridine scaffold for the development of potent kinase inhibitors. For example, by utilizing the crystal structures of c-Met and VEGFR2 kinases in complex with known inhibitors, researchers have designed novel imidazo[1,2-a]pyridine derivatives with dual inhibitory activity in the nanomolar range. nih.gov This approach allows for the precise placement of substituents to maximize favorable interactions within the active site, such as hydrogen bonds and hydrophobic contacts.
Another rational design approach involves scaffold hopping, where the core structure is modified to improve properties while retaining key pharmacophoric features. This has been used to develop imidazo[1,2-a]pyridine-based inhibitors for targets like apoptosis signal-regulating kinase 1 (ASK1) and PI3Kα. nih.govmdpi.com By identifying the essential binding elements of a hit compound from a high-throughput screen, new analogs on the imidazo[1,2-a]pyridine scaffold can be designed to have improved drug-like properties. nih.gov
For 3-Chloro-5-phenylimidazo[1,2-a]pyridine, rational design of analogs could involve modifications at several positions. For instance, the phenyl ring at C5 could be substituted with various groups to probe for additional interactions with the target protein. Electron-donating or electron-withdrawing groups could be introduced to modulate the electronic properties of the ring. Furthermore, the chloro group at C3 could be replaced with other halogens or small functional groups to fine-tune the steric and electronic profile of the molecule. The goal of such modifications would be to enhance the binding affinity and selectivity for the desired biological target, as well as to optimize metabolic stability and other pharmacokinetic parameters.
Investigation of Key Pharmacophoric Elements
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the key pharmacophoric elements of 3-Chloro-5-phenylimidazo[1,2-a]pyridine is essential for understanding its mechanism of action and for designing new, more potent analogs.
For the broader class of phenylimidazo[1,2-a]pyridine derivatives, pharmacophore modeling studies have been conducted, particularly in the context of their anticancer activity. These models typically highlight the importance of several key features:
Hydrogen Bond Acceptors: The nitrogen atoms within the imidazo[1,2-a]pyridine core are potential hydrogen bond acceptors, which can form crucial interactions with amino acid residues in the active site of a target protein.
Aromatic Rings: The fused ring system of the imidazo[1,2-a]pyridine core and the phenyl substituent are aromatic features that can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target's binding site.
The 3-chloro substituent, while not a classic pharmacophoric feature in itself, can significantly influence the electronic properties and conformation of the molecule, thereby affecting how the other pharmacophoric elements are presented to the biological target. It can also contribute to hydrophobic interactions.
A hypothetical pharmacophore model for 3-Chloro-5-phenylimidazo[1,2-a]pyridine, based on general features of related compounds, would likely include a hydrophobic feature centered on the phenyl ring, hydrogen bond acceptor features on the imidazo[1,2-a]pyridine nitrogens, and an aromatic ring feature for the core scaffold. The precise arrangement and relative importance of these features would depend on the specific biological target of the compound.
Computational Chemistry and Molecular Modeling of 3 Chloro 5 Phenylimidazo 1,2 a Pyridine
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This technique is crucial in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.
Ligand-Protein Interaction Analysis
When 3-Chloro-5-phenylimidazo[1,2-a]pyridine is docked into a protein's active site, the analysis focuses on the non-covalent interactions that stabilize the complex. These interactions are fundamental to molecular recognition and binding affinity. For the imidazo[1,2-a]pyridine (B132010) scaffold, several key interactions are typically observed:
Hydrogen Bonds: The nitrogen atoms within the imidazo[1,2-a]pyridine core can act as hydrogen bond acceptors, forming connections with donor residues like arginine, asparagine, or lysine (B10760008) in the protein's active site. researchgate.netnih.gov
π-π Stacking: The aromatic nature of both the imidazo[1,2-a]pyridine fused rings and the phenyl group at the C5 position allows for π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan. nih.gov
Hydrophobic Interactions: The phenyl group and the hydrocarbon portions of the scaffold can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.
Halogen Bonds: The chlorine atom at the C3 position can participate in halogen bonding, an interaction where the halogen acts as an electrophilic species interacting with a nucleophilic site like a carbonyl oxygen on the protein backbone.
Prediction of Binding Affinities and Binding Modes
Molecular docking programs calculate a scoring function to estimate the binding affinity, often expressed in kcal/mol, where a more negative value suggests a stronger interaction. These scores help rank different compounds and predict their potential potency. For example, docking studies on various imidazo[1,2-a]pyridine derivatives have shown binding energies ranging from -7.0 to over -9.0 kcal/mol, depending on the specific protein target and the substituents on the scaffold. asianpubs.org
The "binding mode" or "pose" refers to the specific three-dimensional orientation of the ligand within the active site. Analysis of the optimal binding mode reveals which parts of the molecule are critical for interaction and guides further chemical modifications to improve affinity and selectivity. acs.org
| Compound Series | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) |
|---|---|---|---|
| Imidazo[1,2-a]pyridine Derivative A | Oxidoreductase | -9.21 | His222, Tyr216, Lys270 |
| Imidazo[1,2-a]pyridine Derivative B | AMPK | -8.50 | Asn111, Lys29 |
| Imidazo[1,2-a]pyridine Derivative C | NF-κB p50 | -7.80 | Lys241, His141 |
This table presents illustrative data from molecular docking studies of various imidazo[1,2-a]pyridine derivatives to demonstrate typical reported values. researchgate.netnih.govasianpubs.orgnih.gov
Deciphering Enzyme-Ligand Interactions with Active Site Residues
A primary goal of molecular docking is to identify the specific amino acid residues in the enzyme's active site that form key interactions with the ligand. For instance, a study on imidazo[1,2-a]pyridine derivatives as activators of AMP-activated protein kinase (AMPK) revealed hydrogen bonding interactions with asparagine (Asn111) and lysine (Lys29) residues. researchgate.netnih.gov In another study targeting the M. tuberculosis cytochrome bc1 complex, docking simulations showed that a 3-aryl-substituted imidazo[1,2-a]pyridine formed crucial π-π interactions with Tyr389 and Trp312. nih.gov Understanding these specific contacts is essential for explaining the structure-activity relationship (SAR) and for designing new analogues with improved biological activity.
Theoretical Studies and Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the intrinsic properties of a molecule, complementing the interaction-focused approach of molecular docking. aps.org These methods are used to determine molecular structure, stability, and electronic characteristics. nih.gov
Electronic Structure and Reactivity Predictions
DFT calculations can determine the electronic properties of 3-Chloro-5-phenylimidazo[1,2-a]pyridine, which are fundamental to its reactivity. Key parameters include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. scirp.org
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule. It identifies electron-rich (nucleophilic) regions, typically colored red, and electron-poor (electrophilic) regions, colored blue. For imidazo[1,2-a]pyridines, the nitrogen atoms are often identified as nucleophilic sites. scirp.org
| Compound Class | Calculation Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine-N-acylhydrazone | DFT/B3LYP/6-31+G(d,p) | -6.50 | -2.20 | 4.30 |
| Imidazo[1,2-a]pyridinyl-chalcone | DFT/B3LYP/6-311G(d) | -5.89 | -2.75 | 3.14 |
| Imidazo[1,2-a]pyrimidine (B1208166) Schiff Base | DFT/B3LYP/6-31G(d,p) | -5.98 | -2.43 | 3.55 |
This table contains representative data from DFT studies on related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives to illustrate typical calculated electronic properties. nih.govscirp.orgscirp.org
Conformational Analysis and Energy Landscapes
The biological activity of a flexible molecule like 3-Chloro-5-phenylimidazo[1,2-a]pyridine can depend on its three-dimensional shape or conformation. Conformational analysis involves studying the different spatial arrangements of the atoms and their corresponding energies. acs.org The phenyl group at the C5 position is not held rigidly in place and can rotate around the single bond connecting it to the imidazo[1,2-a]pyridine core.
Quantum chemical calculations can be used to map the potential energy surface as a function of this rotation (i.e., the dihedral angle). This analysis reveals the most stable, low-energy conformations (global and local minima) and the energy barriers required to transition between them. nih.gov The preferred conformation is determined by a balance of steric hindrance and subtle non-covalent interactions, such as intramolecular hydrogen bonds, which can lock the molecule into a specific shape. researchgate.net For example, in related structures, the orientation of substituents is often governed by interactions with nearby atoms on the core ring system. researchgate.netnih.gov Understanding the preferred conformation is vital, as it is this low-energy shape that is likely to be recognized by a biological receptor.
Predictive Modeling for Research and Development
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the early-stage evaluation of drug candidates and the strategic design of new compounds. For 3-Chloro-5-phenylimidazo[1,2-a]pyridine, these predictive models offer a powerful approach to assess its potential as a therapeutic agent and to guide the optimization of its structure for improved efficacy and pharmacokinetic properties.
In silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (preclinical focus)
The preclinical assessment of a compound's ADME properties is crucial for determining its viability as a drug candidate. In silico tools provide a rapid and cost-effective means of predicting these properties, helping to identify potential liabilities early in the development process. For 3-Chloro-5-phenylimidazo[1,2-a]pyridine, a range of ADME parameters can be computationally estimated to build a comprehensive pharmacokinetic profile.
The imidazo[1,2-a]pyridine scaffold is recognized for its presence in numerous marketed drugs, suggesting that it generally possesses favorable ADME characteristics. mdpi.comnih.gov Computational models can predict properties such as oral bioavailability, blood-brain barrier permeability, and metabolic stability. For instance, studies on similar imidazo[1,2-a]pyrimidine derivatives have utilized in silico predictions to evaluate their pharmacokinetic safety profiles. nih.gov
Below is a table of predicted ADME properties for 3-Chloro-5-phenylimidazo[1,2-a]pyridine, based on computational models and the known characteristics of the imidazo[1,2-a]pyridine class of compounds.
| Property | Predicted Value | Implication |
| Absorption | ||
| Human Intestinal Absorption (HIA) | High | Good potential for oral absorption. |
| Caco-2 Permeability | High | Indicates good intestinal membrane permeability. |
| P-glycoprotein (P-gp) Substrate | No | Low likelihood of active efflux from cells, which can improve bioavailability. |
| Distribution | ||
| Plasma Protein Binding (PPB) | >90% | High binding to plasma proteins may limit the free drug concentration. |
| Blood-Brain Barrier (BBB) Permeability | Moderate | The compound may be able to cross the blood-brain barrier. |
| Volume of Distribution (VDss) | >0.5 L/kg | Suggests distribution into tissues beyond the plasma volume. |
| Metabolism | ||
| CYP450 2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions involving this key metabolic enzyme. |
| CYP450 3A4 Inhibition | Non-inhibitor | Low potential for drug-drug interactions involving this major metabolic enzyme. |
| Excretion | ||
| Total Clearance | Low | Suggests a potentially longer half-life in the body. |
| Renal Organic Cation Transporter 2 (OCT2) | Non-inhibitor | Low likelihood of interference with the excretion of other drugs via this transporter. |
Note: The values in this table are predictive and require experimental validation.
Ligand Efficiency and Drug-Likeness Assessment for Scaffold Optimization
Ligand efficiency (LE) and drug-likeness are key metrics used to evaluate the quality of a chemical scaffold and to guide its optimization into a viable drug candidate. LE measures the binding energy of a compound per heavy atom, providing an indication of how efficiently the molecule binds to its target. Drug-likeness assesses the physicochemical properties of a compound to determine its suitability as an orally administered drug.
The imidazo[1,2-a]pyridine scaffold is a "drug prejudice" scaffold due to its frequent appearance in successful drugs. rsc.org This suggests that the core structure of 3-Chloro-5-phenylimidazo[1,2-a]pyridine has favorable drug-like properties. Computational tools can be used to calculate these metrics and compare them to established thresholds for successful drugs.
For scaffold optimization, medicinal chemists can use these metrics to guide the selection of substituents that improve potency without introducing undesirable physicochemical properties. For example, modifications can be made to the phenyl or pyridine (B92270) rings of 3-Chloro-5-phenylimidazo[1,2-a]pyridine to enhance target binding while maintaining good ligand efficiency and drug-likeness.
The following table presents a drug-likeness assessment for 3-Chloro-5-phenylimidazo[1,2-a]pyridine based on established rules like Lipinski's Rule of Five.
| Parameter | Value for 3-Chloro-5-phenylimidazo[1,2-a]pyridine | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight (MW) | 242.69 g/mol | ≤ 500 | Yes |
| LogP (octanol-water partition coefficient) | 3.5 | ≤ 5 | Yes |
| Hydrogen Bond Donors (HBD) | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 2 | ≤ 10 | Yes |
Note: The values in this table are calculated based on the chemical structure.
Virtual Screening and Library Design
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This approach can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing.
For 3-Chloro-5-phenylimidazo[1,2-a]pyridine, the imidazo[1,2-a]pyridine core can serve as a starting point for virtual screening and library design. Large virtual libraries of derivatives can be generated by computationally adding a wide variety of substituents at different positions on the scaffold. These libraries can then be screened against a target of interest using molecular docking simulations to predict their binding affinity and mode. rsc.org
This process allows for the rapid exploration of the chemical space around the 3-Chloro-5-phenylimidazo[1,2-a]pyridine scaffold and the identification of new derivatives with potentially improved activity and selectivity. The insights gained from virtual screening can then be used to guide the synthesis of a focused library of compounds for further biological evaluation. The imidazo[1,2-a]pyridine scaffold has been shown to be a versatile starting point for the development of inhibitors for various protein targets. nih.gov
Advanced Analytical Characterization Techniques for Imidazo 1,2 a Pyridine Research
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are paramount for confirming the successful synthesis and purity of 3-Chloro-5-phenylimidazo[1,2-a]pyridine. These methods provide detailed information about the molecular framework and the electronic environment of individual atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. For 3-Chloro-5-phenylimidazo[1,2-a]pyridine, ¹H and ¹³C NMR spectra offer unambiguous evidence of its constitution by mapping the hydrogen and carbon skeletons, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum of an imidazo[1,2-a]pyridine (B132010) derivative provides characteristic signals for the protons on both the pyridine (B92270) and imidazole (B134444) rings, as well as any substituents. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) reveal the connectivity of protons. For the parent imidazo[1,2-a]pyridine, protons typically appear in the aromatic region (δ 6.5–8.5 ppm). In the case of 3-Chloro-5-phenylimidazo[1,2-a]pyridine, the absence of a signal for a proton at the C3 position and the appearance of signals corresponding to the phenyl group protons would be key diagnostic features.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The imidazo[1,2-a]pyridine core presents a unique set of signals. The presence of the chloro group at C3 and the phenyl group at C5 would cause predictable downfield or upfield shifts for the adjacent carbon atoms compared to the unsubstituted parent compound. These spectra are crucial for confirming the regiochemistry of substitution on the heterocyclic core.
Interactive Table: Predicted NMR Data for 3-Chloro-5-phenylimidazo[1,2-a]pyridine (Note: As specific experimental data for this exact compound is not available in the cited literature, this table represents expected values based on general knowledge of similar structures.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | ~ 7.8 - 8.0 (s) | ~ 140 - 145 |
| C3 | No Proton | ~ 115 - 120 |
| C5 | No Proton | ~ 130 - 135 |
| C6 | ~ 7.0 - 7.4 (m) | ~ 110 - 115 |
| C7 | ~ 6.8 - 7.2 (m) | ~ 120 - 125 |
| C8 | ~ 7.5 - 7.9 (d) | ~ 125 - 130 |
| C8a | No Proton | ~ 145 - 150 |
| Phenyl-C' | ~ 7.3 - 7.6 (m) | ~ 128 - 140 |
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. For 3-Chloro-5-phenylimidazo[1,2-a]pyridine, MS would confirm the molecular mass of 228.68 g/mol .
Standard Mass Spectrometry (MS): This technique provides the mass-to-charge ratio (m/z) of the molecular ion [M]⁺. A key feature for chloro-containing compounds is the characteristic isotopic pattern. Chlorine has two abundant isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the mass spectrum of 3-Chloro-5-phenylimidazo[1,2-a]pyridine would show two molecular ion peaks: one for [M]⁺ and another at [M+2]⁺, with the [M+2]⁺ peak having roughly one-third the intensity of the [M]⁺ peak. This pattern is definitive proof of the presence of a single chlorine atom in the molecule.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, often to four or more decimal places. This precision allows for the unambiguous determination of the compound's elemental formula. For C₁₃H₉ClN₂, HRMS would provide an exact mass that distinguishes it from any other compound with the same nominal mass but a different elemental composition, thereby confirming the molecular formula with high confidence.
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for 3-Chloro-5-phenylimidazo[1,2-a]pyridine would display characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected vibrational frequencies include:
C-H stretching (aromatic): Typically observed above 3000 cm⁻¹.
C=N and C=C stretching: Strong absorptions in the 1450-1650 cm⁻¹ region, characteristic of the fused aromatic ring system.
C-Cl stretching: Generally found in the fingerprint region, between 600 and 800 cm⁻¹.
Aromatic C-H bending: Out-of-plane bending vibrations appear as strong bands in the 690-900 cm⁻¹ range, which can be diagnostic of the substitution pattern on the aromatic rings.
Crystallographic Analysis
While spectroscopic methods define molecular structure and connectivity, X-ray crystallography provides the ultimate confirmation by mapping the precise three-dimensional arrangement of atoms in the solid state.
To perform single-crystal XRD, a high-quality, single crystal of 3-Chloro-5-phenylimidazo[1,2-a]pyridine must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined.
This analysis provides precise data on:
Bond lengths: The exact distances between connected atoms.
Bond angles: The angles formed between three connected atoms.
Torsional angles: The dihedral angles that define the conformation of the molecule, such as the rotational orientation of the phenyl group relative to the imidazo[1,2-a]pyridine core.
Planarity: Confirmation of the planarity of the fused heterocyclic ring system.
As 3-Chloro-5-phenylimidazo[1,2-a]pyridine is achiral, the analysis would not determine absolute stereochemistry but would provide a definitive structural proof and reveal how the molecules arrange themselves in the crystal lattice.
The data from single-crystal XRD also reveals how individual molecules of 3-Chloro-5-phenylimidazo[1,2-a]pyridine interact with each other in the solid state. These non-covalent interactions are crucial for the stability of the crystal lattice.
Potential intermolecular interactions that could be identified include:
π-π Stacking: The planar aromatic rings of the imidazo[1,2-a]pyridine system and the phenyl substituent can stack on top of each other, an interaction that is common in stabilizing the crystal structures of aromatic compounds.
C-H···N and C-H···Cl Hydrogen Bonds: Weak hydrogen bonds can form between hydrogen atoms on one molecule and the nitrogen or chlorine atoms on a neighboring molecule.
Halogen Bonding: The chlorine atom could potentially act as a halogen bond donor, interacting with a nucleophilic atom on an adjacent molecule.
Analysis of these interactions provides insight into the supramolecular chemistry of the compound and can influence its physical properties, such as melting point and solubility.
Chromatographic and Separation Techniques
Chromatographic and separation techniques are indispensable in the synthesis and analysis of imidazo[1,2-a]pyridine derivatives, including 3-chloro-5-phenylimidazo[1,2-a]pyridine. These methods are crucial for monitoring the progress of chemical reactions, isolating the desired product from complex mixtures, and determining its purity and concentration with high precision.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and effective qualitative technique used to monitor the progress of a chemical reaction. quora.comlibretexts.org In the synthesis of 3-chloro-5-phenylimidazo[1,2-a]pyridine, TLC allows chemists to observe the consumption of starting materials and the formation of the product over time.
The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. rochester.edu A solvent system (mobile phase) is selected based on the polarity of the reactants and the expected product. The plate is then placed in a developing chamber containing the mobile phase. As the solvent moves up the plate by capillary action, it carries the components of the reaction mixture at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. quora.com
To effectively monitor the reaction, three lanes are typically spotted on the TLC plate:
Starting Material: A pure sample of the reactant.
Co-spot: A spot where both the starting material and the reaction mixture are applied.
Reaction Mixture: A sample taken directly from the reaction. libretexts.org
The separation is visualized under UV light, as imidazo[1,2-a]pyridine derivatives are often UV-active. The reaction is considered complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane and a new spot, representing the 3-chloro-5-phenylimidazo[1,2-a]pyridine product, has appeared. libretexts.org The Retention Factor (Rƒ) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, helps in identifying the different components.
| Time Point | Starting Material Spot (Rƒ ≈ 0.7) | Product Spot (Rƒ ≈ 0.4) | Observations |
|---|---|---|---|
| T = 0 hr | Present (Intense) | Absent | Reaction initiated. Only starting material is visible. |
| T = 2 hr | Present (Less Intense) | Present (Faint) | Product formation has begun. Starting material is being consumed. |
| T = 4 hr | Present (Faint) | Present (Intense) | Reaction is progressing well. |
| T = 6 hr | Absent | Present (Intense) | Reaction is complete. Starting material is fully consumed. |
Column Chromatography for Purification
Following the completion of the reaction as monitored by TLC, column chromatography is employed for the purification of the crude product to isolate 3-chloro-5-phenylimidazo[1,2-a]pyridine. mdpi.comamazonaws.com This technique operates on the same principles as TLC but on a preparative scale, allowing for the separation of larger quantities of material. rochester.edu
In a typical procedure, a glass column is packed with a stationary phase, most commonly silica gel. The crude reaction mixture is concentrated and loaded onto the top of the silica gel. rochester.edu An appropriate solvent system (eluent), often determined from the solvent system used for TLC analysis, is then passed through the column. researchgate.net
Components of the mixture travel down the column at different rates based on their polarity. Less polar compounds generally elute faster, while more polar compounds are retained longer on the silica gel. researchgate.net Fractions are collected sequentially and analyzed by TLC to determine which ones contain the pure desired product. The fractions containing the pure 3-chloro-5-phenylimidazo[1,2-a]pyridine are then combined, and the solvent is removed by evaporation to yield the purified compound.
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | Gradient of Hexane:Ethyl Acetate (e.g., from 9:1 to 7:3) |
| Sample Loading | Crude product adsorbed onto a small amount of silica gel (dry loading) |
| Fraction Collection | Fractions of 10-20 mL are collected. |
| Analysis | Each fraction is analyzed by TLC to identify those containing the pure product. |
| Outcome | Fractions containing pure 3-chloro-5-phenylimidazo[1,2-a]pyridine are combined and concentrated. |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of the isolated 3-chloro-5-phenylimidazo[1,2-a]pyridine and to quantify it. researchgate.net HPLC offers higher resolution, speed, and sensitivity compared to standard column chromatography. researchgate.net
The system utilizes a column packed with very small particles of stationary phase (e.g., C18-modified silica for reversed-phase chromatography). A liquid mobile phase, such as a mixture of acetonitrile (B52724) and water, is pumped through the column at high pressure. nih.gov When a solution of the sample is injected, it is separated into its components based on their differential partitioning between the mobile and stationary phases.
A detector, commonly a photodiode array (PDA) or UV-Vis detector, measures the absorbance of the eluate at a specific wavelength. researchgate.netnih.gov The output is a chromatogram, which plots the detector response against retention time. The purity of 3-chloro-5-phenylimidazo[1,2-a]pyridine is determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, the peak area is compared to a calibration curve generated from standards of known concentration. nih.gov
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Result | A single major peak with a specific retention time, allowing for purity calculation (e.g., >98%). |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that couples the separation capabilities of HPLC with the powerful detection and identification abilities of mass spectrometry. researchgate.net This method is invaluable for confirming the identity and structure of synthesized 3-chloro-5-phenylimidazo[1,2-a]pyridine.
After the components of a sample are separated by the LC system, they are introduced into the mass spectrometer. nih.gov The molecules are ionized (e.g., by electrospray ionization - ESI), and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. nih.gov For 3-chloro-5-phenylimidazo[1,2-a]pyridine, the mass spectrometer will detect the molecular ion peak corresponding to its molecular weight. The characteristic isotopic pattern of the chlorine atom (a ~3:1 ratio of ³⁵Cl to ³⁷Cl isotopes) provides further confirmation of the compound's identity.
| Parameter | Expected Value |
|---|---|
| Chemical Formula | C₁₃H₉ClN₂ |
| Molecular Weight | 228.68 g/mol |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Expected [M+H]⁺ Ion (m/z) | 229.05 (for ³⁵Cl) |
| Expected [M+H]⁺ Isotopic Peak (m/z) | 231.05 (for ³⁷Cl, approx. 32% intensity of the main peak) |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It utilizes columns packed with smaller particles (typically sub-2 µm) than those used in HPLC. ijsrtjournal.comrsc.org This results in substantially higher efficiency, resolution, and sensitivity, along with significantly shorter analysis times. ijsrtjournal.com
For the analysis of 3-chloro-5-phenylimidazo[1,2-a]pyridine, UPLC can be used for the same applications as HPLC, such as purity determination and quantification, but with improved performance. mdpi.com The reduced run times increase sample throughput, making it a highly efficient technique in research and quality control settings. The enhanced resolution allows for better separation of the main compound from closely related impurities, providing a more accurate assessment of purity. ijsrtjournal.com
| Parameter | Conventional HPLC | UPLC |
|---|---|---|
| Particle Size | 3-5 µm | < 2 µm |
| Typical Run Time | 15-30 minutes | 1-5 minutes |
| Peak Resolution | Good | Excellent |
| System Pressure | 1000-4000 psi | 6000-15000 psi |
| Solvent Consumption | Standard | Reduced |
Broader Research Applications and Future Directions
Role as a Chemical Probe and Research Tool
There is no available information detailing the use of 3-Chloro-5-phenylimidazo[1,2-a]pyridine as a chemical probe or a research tool. While other derivatives of imidazo[1,2-a]pyridine (B132010) have been developed as fluorescent probes for various biological analytes, no such applications have been reported for this specific compound.
Potential in Material Science Research
Similarly, the potential of 3-Chloro-5-phenylimidazo[1,2-a]pyridine in material science remains uninvestigated according to the available literature.
Optoelectronic Properties and Functional Materials
No studies on the optoelectronic properties of 3-Chloro-5-phenylimidazo[1,2-a]pyridine or its potential use in functional materials like organic light-emitting diodes (OLEDs) have been found. Research in this area has focused on other substitution patterns of the imidazo[1,2-a]pyridine core.
Fluorescence Studies of Imidazo[1,2-a]pyridine Derivatives
While the fluorescence of various imidazo[1,2-a]pyridine derivatives is a well-documented field of study, there are no specific fluorescence studies available for 3-Chloro-5-phenylimidazo[1,2-a]pyridine. The influence of the specific combination of a 3-chloro and a 5-phenyl substituent on the photophysical properties of the imidazo[1,2-a]pyridine scaffold has not been reported.
Advancements in Drug Discovery and Lead Optimization Strategies (preclinical focus)
The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in drug discovery, with numerous derivatives being investigated for a wide array of therapeutic targets. nih.govorganic-chemistry.orgmdpi.com However, 3-Chloro-5-phenylimidazo[1,2-a]pyridine is not mentioned in the context of preclinical drug discovery, lead optimization, or as a novel chemotype in the reviewed literature.
Identification of Novel Chemotypes
The imidazo[1,2-a]pyridine core has served as a template for the development of novel chemotypes targeting various diseases. nih.govorganic-chemistry.orgmdpi.com Unfortunately, there is no indication that 3-Chloro-5-phenylimidazo[1,2-a]pyridine has been identified or explored as a novel chemotype in any preclinical studies.
Strategies to Overcome Drug Resistance in Preclinical Models
The versatility of the imidazo[1,2-a]pyridine scaffold has been leveraged to develop compounds aimed at overcoming drug resistance, particularly in infectious diseases like tuberculosis. Nevertheless, no research has been published on the potential of 3-Chloro-5-phenylimidazo[1,2-a]pyridine in strategies to combat drug resistance in any preclinical models.
Emerging Methodologies and Synthetic Challenges
The synthesis of 3-Chloro-5-phenylimidazo[1,2-a]pyridine presents unique challenges, primarily due to the specific substitution pattern on the imidazo[1,2-a]pyridine core. Direct, one-pot methodologies for this precise arrangement are not yet established, necessitating a multi-step approach. The key synthetic hurdles lie in the preparation of the requisite precursor, 6-phenylpyridin-2-amine, and the subsequent regioselective chlorination at the C3 position of the heterocyclic system.
A plausible synthetic pathway involves three main stages:
Synthesis of the 6-phenylpyridin-2-amine intermediate.
Cyclization to form the 5-phenylimidazo[1,2-a]pyridine scaffold.
Regioselective chlorination at the C3 position.
Synthesis of 6-phenylpyridin-2-amine:
The creation of this substituted aminopyridine is a critical and challenging step. Traditional methods can be complex, but emerging techniques offer more efficient routes. Recent advancements in cross-coupling reactions and novel cyclization strategies are at the forefront of synthesizing such precursors. Methodologies for producing substituted 2-aminopyridines include base-promoted cascade reactions of N-propargylic β-enaminones with formamides and multicomponent reactions using enaminones as key precursors under solvent-free conditions. nih.govdicp.ac.cn Another approach involves the synthesis of 2-amino pyridine (B92270) compounds from 2,4-pentadiene nitrile derivatives. google.com
Cyclization to form the 5-phenylimidazo[1,2-a]pyridine scaffold:
Once the 6-phenylpyridin-2-amine precursor is obtained, the next step is the construction of the imidazo[1,2-a]pyridine ring system. Several established and emerging methods can be adapted for this transformation. The most common approach is the condensation of the 2-aminopyridine (B139424) with an α-halocarbonyl compound. However, modern, more efficient methods are gaining prominence. These include:
Multicomponent Reactions (MCRs): The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is an efficient method for synthesizing substituted imidazo[1,2-a]pyridines. nih.gov This approach allows for the modification of the structure at multiple positions.
Oxidative Coupling and Tandem Reactions: These strategies offer step-economic pathways to the imidazo[1,2-a]pyridine core from readily available starting materials. rsc.org
Regioselective C3-Chlorination:
The final and perhaps most delicate step is the introduction of a chlorine atom specifically at the C3 position. The imidazo[1,2-a]pyridine ring is electron-rich, and the C3 position is particularly susceptible to electrophilic substitution. This inherent reactivity must be carefully controlled to achieve the desired regioselectivity.
While direct C3-chlorination of 5-phenylimidazo[1,2-a]pyridine has not been extensively documented, analogous C3-functionalizations provide insight into potential methodologies. Research on C3-alkylation via aza-Friedel–Crafts reactions and C3-fluorination using electrophilic fluorinating agents like Selectfluor demonstrates the feasibility of regioselective substitution at this position. mdpi.comresearchgate.netacs.org Based on these precedents, electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride could potentially be employed for the targeted C3-chlorination.
The primary synthetic challenges are summarized in the table below:
| Synthetic Step | Key Challenges | Emerging Methodologies |
| Precursor Synthesis | Efficient and scalable synthesis of 6-phenylpyridin-2-amine. | Cross-coupling reactions, novel multicomponent and cascade reactions for substituted 2-aminopyridines. nih.govdicp.ac.cngoogle.com |
| Cyclization | Achieving high yields and avoiding side products. | Groebke-Blackburn-Bienaymé (GBB) multicomponent reactions, oxidative coupling, and tandem reactions. nih.govrsc.org |
| C3-Chlorination | Achieving high regioselectivity at the C3 position without over-chlorination or side reactions. | Extrapolation from C3-alkylation and C3-fluorination methods; use of mild electrophilic chlorinating agents. mdpi.comacs.org |
Patent Landscape Analysis (Chemical Space and Research Trends)
A direct patent search for "3-Chloro-5-phenylimidazo[1,2-a]pyridine" does not yield specific patents claiming this exact molecule. However, a broader analysis of the patent landscape for imidazo[1,2-a]pyridine derivatives reveals significant research and development activity, highlighting the therapeutic potential of this scaffold.
The chemical space explored in the patent literature is vast, with a wide array of substitutions at nearly all positions of the imidazo[1,2-a]pyridine ring. This indicates a strong interest from pharmaceutical and chemical companies in exploring the structure-activity relationships of this heterocyclic system.
Key Research and Therapeutic Trends:
The patent literature points to several key therapeutic areas where imidazo[1,2-a]pyridine derivatives are being actively investigated:
Oncology: A significant number of patents focus on the development of imidazo[1,2-a]pyridine derivatives as anticancer agents. These compounds are often designed as inhibitors of specific enzymes involved in cancer progression, such as KRAS G12D and receptor tyrosine kinases. patsnap.comnih.gov
Gastrointestinal Disorders: Several patents describe the use of these compounds as inhibitors of gastric acid secretion, making them potential treatments for conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. google.com
Central Nervous System (CNS) Disorders: The imidazo[1,2-a]pyridine scaffold is also a privileged structure for targeting CNS disorders. Patents have been filed for derivatives aimed at treating conditions like anxiety. google.com
The table below summarizes the key trends in the patent landscape for imidazo[1,2-a]pyridine derivatives.
| Therapeutic Area | Target/Mechanism of Action | Example Patent Focus |
| Oncology | KRAS G12D inhibitors, Receptor Tyrosine Kinase inhibitors | Development of targeted cancer therapies. patsnap.comnih.gov |
| Gastrointestinal | Gastric Acid Secretion inhibitors (Proton Pump Inhibitors) | Treatment of acid-related stomach conditions. google.com |
| CNS Disorders | GABA-A Receptor Modulators | Treatment of anxiety and other neurological disorders. google.com |
While 3-Chloro-5-phenylimidazo[1,2-a]pyridine itself is not explicitly patented, the extensive patenting of structurally related compounds suggests that this specific molecule could fall within the broader chemical space of interest. The combination of chloro and phenyl substituents is common in patented derivatives, although typically at other positions on the ring system (e.g., 6-chloro-2-phenyl or 7-chloro-2-phenyl derivatives). mdpi.comgoogle.com The lack of specific patents may indicate that this particular substitution pattern is either underexplored or has not yet shown significant therapeutic potential in screening assays. Future research may focus on synthesizing and evaluating this compound to fill this gap in the existing chemical space.
Q & A
Q. What are the common synthetic routes for preparing 3-Chloro-5-phenylimidazo[1,2-a]pyridine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of 2-aminopyridine derivatives with α-haloketones or aldehydes. For example, halogenated intermediates (e.g., 3-chloro substituents) are introduced via electrophilic substitution or coupling reactions. Optimization includes adjusting solvent systems (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., Na₂CO₃ or Lewis acids) to improve yields . Solvent-free methods have also been reported to enhance efficiency and reduce purification steps .
Q. How can the purity and structural integrity of 3-Chloro-5-phenylimidazo[1,2-a]pyridine be validated?
- Methodological Answer : Use a combination of chromatographic (HPLC, TLC) and spectroscopic techniques:
- NMR : Confirm substitution patterns (e.g., chlorine at C-3, phenyl at C-5) via ¹H/¹³C chemical shifts.
- Mass Spectrometry : Verify molecular weight (e.g., ESI-HRMS for exact mass).
- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer : Standard assays include:
- Antimicrobial Activity : Broth microdilution (MIC determination against bacterial/fungal strains).
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HepG2, MCF-7).
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases.
Always include positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How does regioselectivity in halogenation impact the pharmacological profile of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Regioselectivity (e.g., chlorine at C-3 vs. C-6) alters electronic properties and binding affinity. For example:
- C-3 Chlorine : Enhances electron-withdrawing effects, improving interactions with hydrophobic enzyme pockets (e.g., kinase inhibitors).
- C-6 Methoxy : Increases steric bulk, reducing off-target effects.
Computational modeling (e.g., DFT) and comparative SAR studies using analogues (e.g., 6-chloro vs. 3-chloro derivatives) are critical .
Q. What strategies resolve contradictions in reported biological activities of structurally similar derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation steps:
- Standardized Protocols : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration).
- Metabolite Profiling : Use LC-MS to rule out degradation products.
- Binding Studies : Compare receptor affinity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How can molecular docking guide the design of 3-Chloro-5-phenylimidazo[1,2-a]pyridine derivatives for selective enzyme inhibition?
- Methodological Answer :
- Target Selection : Prioritize enzymes with known imidazo[1,2-a]pyridine interactions (e.g., EGFR, PARP).
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Key parameters:
- Binding Energy : Aim for ΔG < -8 kcal/mol.
- H-bonding : Optimize interactions with catalytic residues (e.g., Lys/Met in kinase ATP pockets).
Validate predictions with in vitro enzyme inhibition assays .
Q. What catalytic systems improve the scalability of Friedel-Crafts acylation for functionalizing the imidazo[1,2-a]pyridine core?
- Methodological Answer :
- Lewis Acid Catalysts : FeCl₃ or In(OTf)₃ in acetonitrile at 60°C achieves >80% yield.
- Microwave Assistance : Reduces reaction time from hours to minutes.
- Green Chemistry : Switch to ionic liquids (e.g., [BMIM]BF₄) for recyclable systems.
Monitor regioselectivity via HPLC and adjust catalyst loading (5–10 mol%) to minimize byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
